molecular formula C27H24N4O3 B11241784 N-[6-(4-methylphenyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydropyridazin-4-yl]benzamide

N-[6-(4-methylphenyl)-2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-2,3-dihydropyridazin-4-yl]benzamide

Cat. No.: B11241784
M. Wt: 452.5 g/mol
InChI Key: PIYDZNBBZUZVRV-UHFFFAOYSA-N
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Description

N-[6-(4-METHYLPHENYL)-2-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL]BENZAMIDE is a complex organic compound with a unique structure that includes a pyridazine ring, multiple aromatic rings, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-(4-METHYLPHENYL)-2-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL]BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine ring, followed by the introduction of the aromatic substituents and functional groups. Common reagents used in these reactions include aromatic amines, carboxylic acids, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[6-(4-METHYLPHENYL)-2-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional hydroxyl or carbonyl groups, while reduction may produce more saturated derivatives.

Scientific Research Applications

N-[6-(4-METHYLPHENYL)-2-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL]BENZAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Researchers are exploring its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[6-(4-METHYLPHENYL)-2-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or material properties. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives and aromatic amides, such as:

    Dichloroaniline: An aniline derivative with two chlorine atoms.

    1,2-Cyclohexane dicarboxylic acid diisononyl ester: A plasticizer used in various applications.

Uniqueness

N-[6-(4-METHYLPHENYL)-2-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-3-OXO-2,3-DIHYDROPYRIDAZIN-4-YL]BENZAMIDE is unique due to its specific combination of functional groups and aromatic rings, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific research and industrial applications.

Properties

Molecular Formula

C27H24N4O3

Molecular Weight

452.5 g/mol

IUPAC Name

N-[2-[2-(2-methylanilino)-2-oxoethyl]-6-(4-methylphenyl)-3-oxopyridazin-4-yl]benzamide

InChI

InChI=1S/C27H24N4O3/c1-18-12-14-20(15-13-18)23-16-24(29-26(33)21-9-4-3-5-10-21)27(34)31(30-23)17-25(32)28-22-11-7-6-8-19(22)2/h3-16H,17H2,1-2H3,(H,28,32)(H,29,33)

InChI Key

PIYDZNBBZUZVRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C(=C2)NC(=O)C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C

Origin of Product

United States

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